molecular formula C13H20N4O B2736810 rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans CAS No. 2031242-78-9

rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans

Cat. No.: B2736810
CAS No.: 2031242-78-9
M. Wt: 248.33
InChI Key: WNKAFLHNJLTKGO-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans, is a molecule that features prominently in pharmaceutical chemistry. Its unique structure, characterized by a piperidin-2-one core with a cyclopropyl group and an imidazole ring, endows it with significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic routes and reaction conditions : The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans typically involves the strategic formation of the piperidin-2-one core, followed by the introduction of the cyclopropyl and imidazole substituents. This process might include:

  • Cyclization reactions to form the piperidin-2-one structure.

  • Subsequent functionalization to introduce the aminomethyl group.

  • The final step often involves attaching the cyclopropyl and imidazole rings under controlled reaction conditions to ensure the correct stereochemistry.

Industrial production methods

: Scaling up the production of this compound for industrial purposes demands efficient and high-yield processes. This typically involves optimizing reaction conditions to enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of reactions it undergoes :

  • Oxidation

    : The compound can undergo oxidation, particularly at the aminomethyl group, to form various oxidative derivatives.

  • Reduction

    : Reduction reactions can target the imidazole ring or other functional groups, potentially modifying the compound's biological activity.

  • Substitution

    : Substitution reactions, especially nucleophilic substitutions, can occur at the imidazole or cyclopropyl groups.

Common reagents and conditions used in these reactions

: Standard reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are often employed. The conditions include controlled temperature, pH, and solvents to ensure desired reaction outcomes.

Major products formed from these reactions

: Major products vary based on the reaction type but typically include oxidized derivatives, reduced compounds, and substituted analogs, each with potentially distinct biological properties.

Scientific Research Applications

Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans has extensive applications in:

  • Chemistry

    : Serving as a scaffold for developing novel compounds.

  • Biology

    : Studying receptor interactions due to its unique binding properties.

  • Medicine

    : Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in diseases.

  • Industry

    : Used as a building block in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism involves the interaction of the compound with specific molecular targets, such as receptors or enzymes, leading to a biological effect. The imidazole ring, known for its ability to interact with metal ions and hydrogen bond donors/acceptors, plays a crucial role in these interactions. The exact pathways involve binding to active sites or altering enzyme activity, leading to downstream effects that underpin its biological activity.

Comparison with Similar Compounds

Similar compounds include various piperidine and imidazole derivatives:

  • (5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin-2-one

    : Lacks the imidazole group.

  • (5R,6S)-5-(aminomethyl)-1-methyl-1H-imidazol-2-yl piperidin-2-one

    : Does not have the cyclopropyl group.

  • (5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-ol

    : Features a hydroxyl group instead of a ketone.

Its uniqueness lies in the combined presence of the cyclopropyl and imidazole rings, conferring a specific set of properties and interactions not seen in other compounds.

There's your dive into rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans. Complex and intriguing, right?

Properties

IUPAC Name

(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-7-6-15-13(16)12-9(8-14)2-5-11(18)17(12)10-3-4-10/h6-7,9-10,12H,2-5,8,14H2,1H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAFLHNJLTKGO-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.